molecular formula C16H16O4 B6319879 (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1334721-75-3

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6319879
CAS RN: 1334721-75-3
M. Wt: 272.29 g/mol
InChI Key: RKFUYVPHYBKMSJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 3DMF, is a heterocyclic compound that has been studied for its potential applications in the scientific research field. It belongs to a class of compounds known as furanones, and is composed of a five-membered ring of oxygen, nitrogen, and carbon atoms. 3DMF has been studied for its potential applications in the areas of drug design, biochemistry, and pharmacology, and has been found to possess several interesting and useful properties.

Scientific Research Applications

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in the scientific research field. It has been found to possess several interesting and useful properties, including the ability to modulate the activity of several enzymes and receptors, as well as its potential to be used as a starting material for the synthesis of other compounds. (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in the areas of drug design, biochemistry, and pharmacology, and has shown potential as an inhibitor of several enzymes and receptors, including the dopamine transporter, the serotonin transporter, and the histamine H1 receptor.

Mechanism of Action

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to act as an inhibitor of several enzymes and receptors, including the dopamine transporter, the serotonin transporter, and the histamine H1 receptor. The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood, but it is believed that it acts by binding to the active sites of these enzymes and receptors, blocking their activity. This inhibition of activity results in the desired effects of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one on the body, such as its potential to modulate the activity of these enzymes and receptors.
Biochemical and Physiological Effects
(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to possess several interesting and useful properties, including its potential to modulate the activity of several enzymes and receptors. This modulation of activity can result in several biochemical and physiological effects, such as the inhibition of the dopamine transporter and serotonin transporter, leading to increased levels of these neurotransmitters in the brain. (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has also been found to possess anti-inflammatory and antioxidant properties, and has been studied for its potential applications in the treatment of several diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. Additionally, (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a relatively stable compound, which makes it suitable for use in long-term experiments. However, (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one also has some limitations for lab experiments, including its relatively low solubility in water and its potential to degrade in the presence of light and heat.

Future Directions

The potential future directions for (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one are numerous. One potential direction is to explore its potential applications in drug design and development, as it has been found to possess several interesting and useful properties. Additionally, further research into the mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one could help to elucidate its potential therapeutic effects. Additionally, further research into the biochemical and physiological effects of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one could help to identify its potential therapeutic applications in the treatment of various diseases. Finally, further research into the synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one could help to improve its yield and reduce its cost.

Synthesis Methods

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be synthesized in two steps. The first step involves the condensation of 2,3-dimethoxyphenylacetic acid and 5-methylfuran-2-ylmethylene chloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and produces the desired product in good yields. The second step involves the deprotonation of the intermediate compound with a strong base, such as sodium hydride, to yield the desired product. This reaction is typically carried out in an organic solvent, such as dichloromethane, and produces the desired product in good yields.

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUYVPHYBKMSJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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